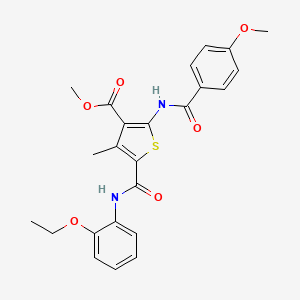
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H24N2O6S and a molecular weight of approximately 468.52 g/mol. Its structure features a thiophene ring substituted with various functional groups, including carbamoyl and amido groups, which contribute to its biological activity.
1. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of certain kinases involved in cancer progression.
A study performed on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation, suggesting its role as a potential chemotherapeutic agent. The mechanism of action is believed to involve the modulation of enzyme activity or receptor interactions, leading to altered cellular responses.
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. This effect may be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It could alter the activity of receptors that play a role in cellular signaling, thereby affecting cell survival and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the ethoxy and methoxy groups through electrophilic substitution.
- Carbamoylation to introduce the carbamoyl group.
Optimizing these reactions can enhance yield and efficiency, making the compound more accessible for further studies.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-(phenyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylate | C18H20N2O5S | Lacks ethoxy group |
| Ethyl 5-carbamoyl-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate | C17H18N2O5S | Different ethyl substitution |
| Methyl 5-(p-tolyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylate | C18H20N2O5S | p-Tolyl substitution instead of ethoxy |
This table highlights how this compound stands out due to its specific combination of functional groups, potentially enhancing its biological activity compared to similar compounds.
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : Experiments conducted on human cancer cell lines showed significant inhibition of cell growth at micromolar concentrations.
- In Vivo Models : Animal studies indicated promising results in tumor reduction and improved survival rates when administered alongside conventional therapies.
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
LSEJULCSUASSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















